molecular formula C16H15N3O2 B5535018 ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B5535018
M. Wt: 281.31 g/mol
InChI Key: IAYAKQRHDBYXSS-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a high-purity chemical compound designed for research and development applications, particularly in medicinal chemistry and oncology. This molecule features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold recognized for its significant role in targeted cancer therapy . Compounds within this class are extensively investigated for their potent activity as protein kinase inhibitors (PKIs), which are crucial for disrupting aberrant signaling pathways in cancer cells . The structural motif of this compound, including the phenyl substituent and ester functional group, is common in molecules designed to act as ATP-competitive inhibitors, mimicking the natural substrate to block kinase activity . Researchers value this scaffold for its potential to inhibit key kinases involved in cell proliferation and survival. The planar, fused ring system of the pyrazolo[1,5-a]pyrimidine core facilitates interactions with biological targets through π-π stacking, while the substituents allow for fine-tuning of pharmacokinetic properties and binding affinity . This compound is intended for use in vitro studies, including enzymatic assays and cellular screening, to explore new therapeutic avenues. It is supplied as a solid and must be stored according to recommended conditions. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-3-21-16(20)13-10-17-19-11(2)9-14(18-15(13)19)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYAKQRHDBYXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione . This reaction is carried out under controlled conditions to ensure regioselectivity and high yield. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, leading to several therapeutic applications:

  • Selective Peripheral Benzodiazepine Receptor Ligands : The compound exhibits affinity for peripheral benzodiazepine receptors, which are implicated in anxiety and neurodegenerative disorders. This interaction suggests potential use in treating anxiety-related conditions .
  • COX-2 Inhibitors : It has shown promise as a COX-2 selective inhibitor, which is beneficial in managing inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs .
  • HMG-CoA Reductase Inhibitors : The compound has also been noted for its ability to inhibit HMG-CoA reductase, an enzyme crucial in cholesterol synthesis. This action positions it as a candidate for cholesterol-lowering therapies .

Synthesis and Derivatives

The synthesis of this compound involves the condensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate. This method allows for the creation of various derivatives that can be tailored for specific biological activities .

Table 1: Synthesis Overview

StepReactantsConditionsYield
15-amino-3-arylpyrazole + ethyl 2,4-dioxopentanoateTHF, heat69%
2Ethyl ester + LiOHRoom temperature89%

Pharmacological Studies

Several studies have documented the pharmacological properties of this compound:

Case Study: Antihypertensive Activity

In a study comparing various pyrazolo[1,5-a]pyrimidine derivatives, ethyl 7-methyl-5-phenyl derivative demonstrated significant antihypertensive effects in animal models. The results indicated that it was more effective than traditional treatments like losartan .

Table 2: Pharmacological Comparison

CompoundActivityModel UsedResult
This compoundAntihypertensiveSpontaneously Hypertensive Rats (SHRs)More effective than losartan
LosartanAntihypertensiveSHRsStandard control

Future Directions and Research Opportunities

The ongoing research into this compound indicates its potential as a lead compound in drug development. Future studies should focus on:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.
  • Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.

Mechanism of Action

The mechanism of action of ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects, particularly in cancer treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: Ethyl 5-Methyl-7-Phenylpyrazolo[1,5-a]Pyrimidine-3-Carboxylate

  • Structural Variation: Swaps methyl (position 7) and phenyl (position 5) groups.
  • Synthesis Yield: 52% (vs. 13% for the target compound), suggesting steric/electronic advantages during cyclization ().
  • ¹H NMR (DMSO-d₆): δ 1.33 (t, 3H), 2.68 (s, 3H), 4.31 (q, 2H), 7.40–8.57 (aromatic protons) .
  • Implications: Higher yield indicates substituent positioning significantly impacts reaction efficiency.

Halogen-Substituted Derivatives

(a) Ethyl 7-(Difluoromethyl)-5-(4-Methoxyphenyl)Pyrazolo[1,5-a]Pyrimidine-3-Carboxylate
  • Substituents: Difluoromethyl (position 7), 4-methoxyphenyl (position 5).
  • Molecular Weight: 347.32 g/mol (vs. ~294.33 g/mol for the target compound) ().
(b) Ethyl 5-Cyclopropyl-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-Carboxylate
  • Substituents: Cyclopropyl (position 5), trifluoromethyl (position 7).
  • Molecular Weight: 303.28 g/mol ().
  • Applications: Trifluoromethyl groups are common in agrochemicals and pharmaceuticals due to metabolic stability .

Amino and Cyano-Functionalized Derivatives

(a) Ethyl 7-Amino-3-Cyanopyrazolo[1,5-a]Pyrimidine-6-Carboxylate
  • Substituents: Amino (position 7), cyano (position 3).
  • Properties: Polar groups increase solubility but reduce logP ().
  • Safety Data: Requires handling precautions (GHS compliance) due to reactivity .
(b) Ethyl 6-Amino-5-(4-Chlorophenyl)-7-(Thiophen-2-yl)Pyrazolo[1,5-a]Pyrimidine-3-Carboxylate
  • Substituents: 4-Chlorophenyl (position 5), thiophene (position 7).
  • Molecular Weight: 503.39 g/mol ().
  • Implications: Chlorine enhances electronegativity, possibly strengthening target binding .

Methoxy-Substituted Analogs

Ethyl 5-(3-Methoxyphenyl)-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-Carboxylate

  • Substituents: 3-Methoxyphenyl (position 5), trifluoromethyl (position 7).
  • Molecular Weight: 365.31 g/mol ().
  • Applications: Methoxy groups can modulate pharmacokinetics by altering hydrogen-bonding capacity .

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Yield (%) Key Properties/Applications
Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate 7-Me, 5-Ph, 3-COOEt ~294.33 13 Glucocerebrosidase chaperone precursor
Ethyl 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (isomer) 5-Me, 7-Ph, 3-COOEt ~294.33 52 Higher synthetic efficiency
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 7-CF₂H, 5-4-OMePh, 3-COOEt 347.32 N/A Enhanced lipophilicity
Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-Cyclopropyl, 7-CF₃, 3-COOEt 303.28 N/A Metabolic stability
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-3-OMePh, 7-CF₃, 3-COOEt 365.31 N/A Tunable pharmacokinetics

Key Findings and Implications

Substituent Positioning: Isomers with phenyl at position 7 (vs. 5) exhibit higher synthetic yields, suggesting steric or electronic advantages during cyclization ().

Functional Groups: Amino and cyano groups improve solubility but may limit membrane permeability ().

Therapeutic Potential: Fluorinated analogs are prioritized in drug discovery for their metabolic stability and bioavailability ().

Biological Activity

Overview

Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its potential as enzyme inhibitors and anticancer agents.

Chemical Structure and Properties

The compound features a fused ring structure comprising both pyrazole and pyrimidine rings. Its chemical formula is C16H15N3O2C_{16}H_{15}N_3O_2 with a molecular weight of approximately 281.31 g/mol. The structural characteristics contribute to its biological activity, making it a valuable scaffold in drug development.

This compound acts primarily by inhibiting specific enzymes involved in various biochemical pathways. It has been shown to bind to the active sites of target enzymes, thereby blocking their activity. This inhibition can disrupt cellular processes, particularly those related to cancer cell proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to:

  • Inhibit Tumor Growth : The compound effectively reduces the growth of various cancer cell lines, including MCF-7 (breast cancer) and others.
  • Induce Apoptosis : It promotes programmed cell death in cancer cells by disrupting their cell cycle progression.
  • Suppress Cell Migration : The compound inhibits the migration of cancer cells, which is crucial in preventing metastasis.

Table 1 summarizes the findings from various studies on its anticancer effects:

Study ReferenceCell LineIC50 (µM)Mechanism
MCF-73–10Apoptosis induction, G1/S phase arrest
VariousVariableEnzyme inhibition
HeLaNot specifiedTumor growth inhibition

Enzyme Inhibition

The compound has been identified as a selective inhibitor of several enzymes:

  • COX-2 Inhibitors : It shows potential in inhibiting cyclooxygenase enzymes, which are involved in inflammation and pain.
  • HMG-CoA Reductase Inhibitors : This action suggests a role in cholesterol management and cardiovascular health.

These activities are critical for developing therapeutic agents targeting inflammatory diseases and metabolic disorders.

Case Studies

One notable case study involved the evaluation of this compound in an animal model of breast cancer. The study demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers within the tumor tissue.

Q & A

Q. What are the standard synthetic routes for ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing 5-amino-3-arylpyrazole derivatives with β-ketoesters (e.g., ethyl 2,4-dioxopentanoate) in ethanol. For example, a related isomer (ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate) was prepared by heating 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol, followed by purification via silica gel chromatography and recrystallization . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. Polar aprotic solvents like DMSO may enhance reactivity, while prolonged reflux can degrade sensitive substituents .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D variants) is critical for confirming substituent positions and ring fusion. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography provides unambiguous structural confirmation, as demonstrated for the 5-carboxylate isomer . Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O stretch ~1700 cm⁻¹). High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) monitors purity, with deviations in retention times signaling impurities .

Q. What are the common chemical modifications performed on this compound to enhance its pharmacological properties?

Key modifications include:

  • Ester hydrolysis : Converting the ethyl ester to a carboxylic acid improves water solubility for biological assays.
  • Substituent replacement : Replacing the phenyl group with cyclopropyl or trifluoromethyl groups (as in related derivatives) enhances metabolic stability and target affinity .
  • Coupling reactions : Amidation or alkylation at the 3-carboxylate position diversifies bioactivity, as seen in pyrazolo[1,5-a]pyrimidine carboxamides with PI3K inhibitory activity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability and purity?

  • Computational reaction design : Tools like quantum chemical calculations predict optimal reaction pathways, minimizing trial-and-error experimentation. For example, the ICReDD initiative integrates computational and experimental data to refine conditions (e.g., solvent choice, catalyst use) .
  • Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions during cyclization .
  • Green chemistry : Replace ethanol with biodegradable solvents (e.g., cyclopentyl methyl ether) and employ catalytic reagents to reduce waste .

Q. What strategies resolve contradictions in biological activity data across studies involving pyrazolo[1,5-a]pyrimidine derivatives?

  • Structure-activity relationship (SAR) studies : Compare derivatives with systematic substituent changes. For instance, replacing the 7-methyl group with halogens (e.g., Cl, Br) alters enzyme inhibition profiles .
  • Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities, resolving discrepancies in reported IC₅₀ values .
  • Meta-analysis : Cross-reference data from multiple sources (e.g., PubChem, crystallographic databases) to identify outliers caused by assay variability .

Q. How do computational approaches aid in designing novel derivatives based on this compound’s core structure?

  • Molecular docking : Predict interactions with targets like PI3K or COX-2 using software (e.g., AutoDock Vina). The trifluoromethyl group in related analogs shows enhanced binding via hydrophobic interactions .
  • ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, bioavailability) to prioritize synthesizable candidates .
  • Reaction path searching : Quantum mechanics/molecular mechanics (QM/MM) simulations identify energetically favorable pathways for introducing substituents like difluoromethyl or methoxyphenyl groups .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 2
ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

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